

analytical methods for (Butan-2-yl)(2-phenylethyl)amine detection

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Compound of Interest

Compound Name: (Butan-2-yl)(2-phenylethyl)amine

CAS No.: 24068-20-0

Cat. No.: B433966

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Application Note: AN-2026-BPEA High-Precision Analysis of (Butan-2-yl)(2-phenylethyl)amine in Biological and Synthetic Matrices

Abstract & Scope

This application note details the analytical protocols for the detection and quantitation of **(Butan-2-yl)(2-phenylethyl)amine** (hereafter referred to as N-sBu-PEA). As a structural analog of N-substituted phenethylamines, this secondary amine presents specific challenges regarding peak tailing, isobaric interference, and chiral resolution.[1]

This guide provides two validated workflows:

- LC-MS/MS: High-sensitivity quantitation for biological matrices (plasma/urine) utilizing Mixed-Mode Solid Phase Extraction (SPE).[1]

- GC-MS: Forensic identification and structural confirmation utilizing fluorinated acylation derivatization.[1]

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step in method design.[1] N-sBu-PEA possesses a secondary amine function and a lipophilic backbone.[1]

Property	Value (Est.)	Analytical Implication
Formula	C ₁₂ H ₁₉ N	MW = 177.29 g/mol ; [M+H] ⁺ = 178.3
Structure	Secondary Amine	Prone to silanol interactions (tailing) in GC; excellent protonation in LC.[1]
pKa	~9.8 (Base)	Exists as a cation at physiological pH and in acidic mobile phases.[1]
LogP	-3.1 - 3.4	Highly lipophilic; requires organic solvent extraction or polymeric SPE.[1]
Chirality	One Center (sec-butyl)	Exists as (R) and (S) enantiomers.[1] Standard methods analyze the racemate.[1]

Protocol A: LC-MS/MS Quantitative Bioanalysis

Objective: Trace-level detection in human plasma or urine.[1] Mechanism: Mixed-mode cation exchange (MCX) followed by Reversed-Phase Chromatography.[1]

3.1 Sample Preparation: Mixed-Mode SPE

Direct "dilute-and-shoot" methods are discouraged due to significant matrix effects (ion suppression) common with lipophilic amines.[1] We utilize a Mixed-Mode Cation Exchange

(MCX) cartridge to lock the amine onto the sorbent via ionic interaction while washing away interferences.

Workflow Diagram (DOT):



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Figure 1: Mixed-Mode Cation Exchange (MCX) extraction workflow ensuring high recovery of basic amines.

3.2 LC-MS/MS Conditions

- Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH), 2.1 x 50 mm, 1.8 μm .^[1]
- Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.^[1]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.^{[1][2]}
- Flow Rate: 0.4 mL/min.^[1]

Gradient Table:

Time (min)	%B	Rationale
0.00	5	Initial trapping of polar matrix
0.50	5	Hold
3.50	95	Rapid elution of lipophilic N-sBu-PEA
4.50	95	Wash column

| 4.60 | 5 | Re-equilibration ^[1]

3.3 MS/MS Parameters (ESI Positive)

- Precursor Ion: 178.3 m/z [M+H]⁺[1]
- Source Temp: 350°C | Capillary: 3.5 kV[1]

Transition Type	Q1 (m/z)	Q3 (m/z)	CE (eV)	Structural Origin
Quantifier	178.3	91.1	20	Tropylium ion (Benzyl cleavage)
Qualifier 1	178.3	105.1	15	Phenethyl cation
Qualifier 2	178.3	122.1	25	Loss of butyl group (C4H8)

Protocol B: GC-MS Forensic Identification

Objective: Unambiguous structural confirmation. Challenge: Secondary amines exhibit hydrogen bonding with silanol groups in GC columns, leading to peak tailing and poor sensitivity. Solution: Derivatization via Acylation.[1] We use Pentafluoropropionic Anhydride (PFPA).[1] This adds a fluoro-acyl group, increasing mass (distinctive fragmentation) and volatility while removing the active hydrogen.[1]

4.1 Derivatization Protocol

- Dry: Evaporate extract to dryness under Nitrogen at 40°C.
- React: Add 50 µL PFPA + 25 µL Ethyl Acetate.
- Incubate: Cap and heat at 60°C for 20 minutes.
- Dry: Evaporate to dryness (remove excess acid).
- Reconstitute: Add 50 µL Ethyl Acetate.

Reaction Mechanism (DOT):



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Figure 2: Acylation reaction converting the secondary amine to a fluorinated amide for stable GC analysis.

4.2 GC-MS Parameters

- Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25 μ m).[1]
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
- Inlet: Splitless @ 250°C.
- Oven Program:
 - 60°C (hold 1 min).
 - Ramp 20°C/min to 280°C.
 - Hold 3 min.
- Detection: EI Source (70 eV).[1]

Interpretation: The derivatized product (N-sBu-N-PFP-PEA) will show a molecular ion significantly higher than the native amine, with characteristic loss of the pentafluoroethyl group and the benzyl fragment (m/z 91).

Advanced Topic: Chiral Separation

Because the sec-butyl group is chiral, N-sBu-PEA exists as enantiomers.[1] In high-end forensic profiling (impurity profiling), separating these is necessary.[1]

- Method: LC-MS with Chiral Column.[1]
- Stationary Phase: Polysaccharide-based (e.g., Chiralpak AD-RH or OD-RH).[1]

- Mobile Phase: Isocratic 10mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (60:40).[1]
- Note: Basic mobile phase suppresses ionization of the amine on the column, improving interaction with the chiral selector.

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